molecular formula C13H12F3N5O B2653360 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2309708-99-2

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2653360
CAS No.: 2309708-99-2
M. Wt: 311.268
InChI Key: BHZWAPXFVLFXFF-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—the 1,2,4-triazole and the azetidine rings—known to contribute significantly to a compound's biological activity and pharmacokinetic profile. The 1,2,4-triazole ring is a versatile heterocycle prevalent in a wide range of therapeutic agents, noted for its ability to engage in hydrogen bonding and its presence in compounds with documented antifungal, anticancer, and anti-inflammatory activities . The azetidine moiety, a four-membered nitrogen-containing ring, is increasingly valued in lead optimization for its role as a saturated bioisostere, often used to improve metabolic stability, increase solubility, and modulate basicity compared to larger ring systems . The 6-(trifluoromethyl)pyridin-3-yl group further enhances the molecule's research utility. The trifluoromethyl group is a classic substituent in agrochemical and pharmaceutical development, known to profoundly influence a compound's lipophilicity, metabolic resistance, and electronic properties, which can be critical for optimizing binding affinity to biological targets . This specific molecular architecture suggests potential research applications in developing novel enzyme inhibitors, such as kinase inhibitors , or in the exploration of new antitumor agents by targeting crucial cellular processes like tubulin polymerization . This compound is intended for research purposes only, providing a valuable building block for chemists and a probe for biologists investigating new therapeutic pathways.

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O/c14-13(15,16)11-2-1-10(3-18-11)12(22)20-4-9(5-20)6-21-8-17-7-19-21/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZWAPXFVLFXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel hybrid molecule that integrates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Azetidine ring : A four-membered nitrogen-containing ring known for its role in drug design.
  • Triazole moiety : A five-membered ring that has shown significant activity against various pathogens.
  • Trifluoromethyl-pyridine group : Enhances lipophilicity and biological activity.

The molecular formula is C13H12F3N5OC_{13}H_{12}F_3N_5O with a molecular weight of 311.26 g/mol .

Antimicrobial and Antifungal Properties

The triazole component is particularly noteworthy due to its established role in inhibiting fungal cytochrome P450 enzymes. Preliminary studies suggest that this compound exhibits significant antimicrobial and antifungal activity :

  • Antibacterial Activity :
    • The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition with IC50 values comparable to established antibiotics .
    • In a study using the agar disc-diffusion method, it showed promising results against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity :
    • The triazole moiety's ability to inhibit fungal growth has been documented, suggesting potential applications in treating fungal infections .

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer properties through various mechanisms:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, similar to other triazole derivatives that target specific pathways in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that related compounds inhibited cell growth in multiple cancer cell lines, suggesting a potential role as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, often involving the coupling of azetidine derivatives with triazole and pyridine components. Techniques include:

  • Nucleophilic substitution reactions .
  • Coupling reactions facilitated by various catalysts , enhancing yield and purity .

Data Table of Biological Activities

Activity TypeTested Strains/Cell LinesIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus1.4
AntibacterialEscherichia coli200
AntifungalVarious fungiNot specified
AnticancerVarious cancer cell linesNot specified

Scientific Research Applications

Structural Overview

This compound consists of several key structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that acts as a scaffold for drug design.
  • Triazole Moiety : A five-membered heterocyclic compound known for diverse pharmacological activities.
  • Trifluoromethyl Pyridine Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine structure may enhance this activity through synergistic effects. Studies have shown broad-spectrum efficacy against various bacterial strains and fungi:

CompoundActivity TypeReference
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanoneAntimicrobial
5-MethylpyrazoleAntimicrobial
1H-Triazole derivativesAntifungal

The mechanism of action often involves disruption of cell wall synthesis or function, making these compounds valuable in combating resistant strains of bacteria.

Anticancer Potential

The compound has shown promising results in anticancer studies. Its mechanism involves interactions with key enzymes such as aromatase, which is crucial in estrogen biosynthesis. The triazole ring binds to the iron in the heme moiety of CYP450 enzymes, inhibiting their activity and potentially leading to reduced tumor growth:

MechanismEffect
Aromatase InhibitionReduces estrogen levels, potentially inhibiting hormone-dependent cancers
Induction of ApoptosisTriggers programmed cell death in cancer cells

Preliminary studies suggest that this compound may induce apoptosis and cell cycle arrest in various cancer cell lines, positioning it as a candidate for further development in cancer therapeutics.

Case Studies

Several studies have explored the biological evaluation of triazole derivatives similar to this compound:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli using the agar disc-diffusion method. The incorporation of azetidine was found to enhance efficacy against these pathogens.
  • Anticancer Studies : Research indicated that compounds with similar structures could inhibit the growth of breast cancer cells by modulating estrogen receptor pathways. The azetidine component was crucial for enhancing interaction with cancer-related targets.

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : Achieved through methods like Hantzsch triazole synthesis.
  • Azetidine Ring Formation : Utilizes cyclization reactions involving appropriate precursors.
  • Final Coupling Reactions : Coupling with the trifluoromethyl pyridine moiety is performed under controlled conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Several methanone-linked heterocyclic compounds have been reported, differing in their core rings, substituents, and biological activities:

Compound Name/ID (from Evidence) Core Structure Key Substituents Physical Properties Biological Activity
Target Compound Azetidine + 6-(trifluoromethyl)pyridine 1,2,4-Triazole (via methyl linker) Data not provided in evidence Inferred: Potential enzyme/receptor modulation
8p () Imidazo[1,2-a]pyridine + piperazine 4-Methoxy-2-nitrophenyl-triazole Mp: 104–105°C; ESI-MS: Calc. 509.16, Exp. 509.25 Antileishmanial/antitrypanosomal
49 () 1,2,4-Triazolo[4,3-a]pyridine + piperidine 2-(Trifluoromethyl)phenyl Mp: 145–147°C; ESI-MS: 389 [M+H]⁺ Nonretinoid antagonist (RBP4 inhibition)
39 () 1,2,4-Triazolo[4,3-a]pyridine + cyclopenta[c]pyrrole Fluoro + 2-(trifluoromethyl)phenyl Synthetic details provided; no mp Nonretinoid antagonist
10a () Imidazo[1,2-a]pyridine + piperazine 4-Propyl-triazole Viscous liquid; ESI-MS: Calc. 394.22, Exp. 394.35 Antiparasitic activity

Key Observations :

  • Azetidine vs. Piperazine/Piperidine : The target compound’s azetidine ring introduces greater conformational rigidity compared to the piperazine/piperidine rings in compounds 8p , 10a , and 49 . This may reduce entropy penalties during binding but could limit solubility .
  • Trifluoromethyl vs. Other Substituents: The 6-(trifluoromethyl)pyridine group in the target compound contrasts with the chloro/methyl/fluoro substituents in analogues.
  • Triazole Position and Linkers : The target compound uses a 1,2,4-triazole (vs. 1,2,3-triazole in 8p ), which may alter hydrogen-bonding interactions. The methyl linker between triazole and azetidine provides spatial flexibility compared to ethyl linkers in 10a and 11b .
Physicochemical Properties
  • Melting Points: Analogues like 8p (104–105°C) and 49 (145–147°C) exhibit varied melting points influenced by crystallinity and substituent bulk.
  • Standard spectral databases (e.g., Tables of Spectral Data for Structure Determination of Organic Compounds) should be consulted for detailed comparisons .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Q. How is structural characterization performed for this compound?

Methodological Answer: Use 1H/13C/19F NMR to confirm substituent positions and purity. X-ray crystallography resolves azetidine-triazole conformation (e.g., bond angles, dihedral strains), while HRMS validates molecular weight (±2 ppm accuracy). Single-crystal studies often require slow evaporation from ethanol/DCM mixtures .

Q. What purity validation methods are recommended?

Methodological Answer: HPLC (C18 column, ACN/H₂O gradient, 254 nm UV detection) confirms ≥98% purity. FTIR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Elemental analysis (±0.4% tolerance) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) enhance understanding of this compound’s reactivity?

Methodological Answer: DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Docking simulations (AutoDock Vina) model interactions with biological targets (e.g., fungal CYP51 for antifungal studies). Solvent effects are incorporated via PCM models .

Q. How can solubility discrepancies between computational predictions and experimental data be resolved?

Methodological Answer: Perform solvatochromic analysis in solvents of varying polarity (e.g., ethanol, DMSO) to correlate λmax shifts with solvent polarity index. Modify substituents (e.g., replacing CF₃ with OCF₃) to balance lipophilicity and aqueous solubility .

Table 2: Solubility Profile in Common Solvents

SolventPolarity IndexSolubility (mg/mL)MethodReference
Ethanol5.212.5 ± 0.8UV-Vis (290 nm)
DCM3.145.3 ± 1.2Gravimetric

Q. What experimental designs evaluate bioactivity against microbial targets?

Methodological Answer: Use broth microdilution (CLSI guidelines) to determine MIC values against C. albicans or S. aureus. Pair with molecular docking to assess triazole interactions with fungal lanosterol 14α-demethylase. Cytotoxicity is tested via MTT assays on mammalian cell lines .

Q. How are contradictions in spectroscopic data addressed?

Methodological Answer: Compare experimental 1H NMR shifts with GIAO-calculated values (Gaussian09) to identify dynamic effects (e.g., rotational barriers in solution). X-ray data clarifies solid-state conformation discrepancies (e.g., azetidine puckering) .

Key Methodological Takeaways

  • Synthesis : Prioritize microwave-assisted protocols for time efficiency (~40% yield improvement) .
  • Characterization : Combine crystallography with DFT-optimized structures to resolve stereochemical ambiguities.
  • Bioactivity : Use triazole’s metal-coordination properties to enhance target binding in antimicrobial assays .

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